molecular formula C9H13IN2 B15054423 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole

4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole

Katalognummer: B15054423
Molekulargewicht: 276.12 g/mol
InChI-Schlüssel: ICNBBXPTTRZLLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of pyrazole derivatives. For instance, 4-Iodopyrazole can be synthesized using iodine and ammonium hydroxide, which can then be further modified to introduce the isopropyl, methyl, and vinyl groups . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazoles .

Wirkmechanismus

The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine, isopropyl, methyl, and vinyl groups can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the vinyl group, in particular, offers additional reactivity and potential for further functionalization compared to other pyrazole derivatives .

Eigenschaften

Molekularformel

C9H13IN2

Molekulargewicht

276.12 g/mol

IUPAC-Name

5-ethenyl-4-iodo-1-methyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C9H13IN2/c1-5-7-8(10)9(6(2)3)11-12(7)4/h5-6H,1H2,2-4H3

InChI-Schlüssel

ICNBBXPTTRZLLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN(C(=C1I)C=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.